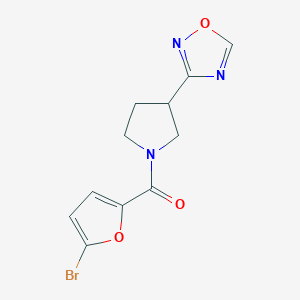

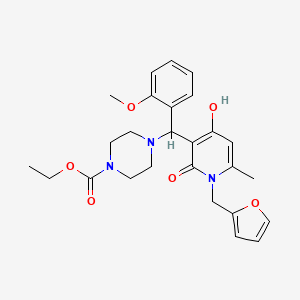

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

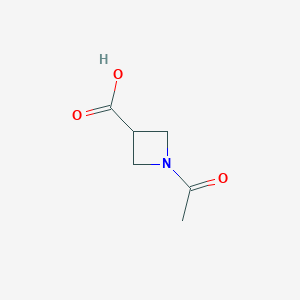

The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a bromofuran moiety . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be characterized by various spectroscopic techniques such as 1H and 13C NMR, MS, and IR spectroscopy .

Chemical Reactions Analysis

1,2,4-Oxadiazoles can participate in various chemical reactions due to the presence of the weak O–N bond .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound and its substituents .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity Prediction

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone and related compounds have been studied for their synthesis processes and biological activity. A study by Kharchenko et al. (2008) detailed the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, and explored their biological activity using prediction methods (Kharchenko, Detistov, & Orlov, 2008).

Anticonvulsant Agents

Another application is in the development of anticonvulsant agents. Malik and Khan (2014) synthesized derivatives of this compound, evaluating their anticonvulsant activities. They found that certain derivatives showed potent effects, suggesting a potential role in treating convulsions (Malik & Khan, 2014).

Antimicrobial and Antimycobacterial Activities

Compounds in this category have been tested for their antimicrobial and antimycobacterial activities. For instance, Sidhaye et al. (2011) synthesized derivatives and screened them for antimycobacterial activity (Sidhaye et al., 2011). Similarly, Bayrak et al. (2009) investigated the synthesis of new 1,2,4-triazoles and evaluated their antimicrobial activities, demonstrating their potential in combating microbial infections (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Role in Crystal Packing

Sharma et al. (2019) studied the role of non-covalent interactions in the crystal packing of 1,2,4-oxadiazole derivatives. Their research contributes to understanding the structural aspects of these compounds in various applications (Sharma, Mohan, Gangwar, & Chopra, 2019).

Antibacterial and Antifungal Activities

Sangepu et al. (2016) explored the synthesis of isoxazole, 1,2,4-oxadiazole, and pyrazole derivatives, assessing their antibacterial activity. Their research adds to the understanding of the potential therapeutic applications of these compounds (Sangepu, Gandu, Anupoju, & Jetti, 2016).

In Silico Drug-likeness Prediction

Pandya et al. (2019) synthesized a library of related compounds and investigated their in silico ADME prediction properties, along with in vitro antibacterial, antifungal, and antimycobacterial activities. This study highlights the potential of these compounds in pharmaceutical development (Pandya, Dave, Patel, & Desai, 2019).

Mecanismo De Acción

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . It shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

Upon activation of GPBAR1, several metabolic pathways are affected. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of the compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by the compound leads to a series of molecular and cellular effects. These include the lowering of blood glucose and insulin levels, increased insulin sensitivity, and enhanced energy expenditure . These effects could potentially be beneficial in the treatment of metabolic and inflammatory diseases.

Safety and Hazards

Direcciones Futuras

1,2,4-Oxadiazole derivatives have shown promise in various areas including medicinal chemistry and materials science . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse functionalities is an important goal for modern organic chemistry .

Propiedades

IUPAC Name |

(5-bromofuran-2-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O3/c12-9-2-1-8(18-9)11(16)15-4-3-7(5-15)10-13-6-17-14-10/h1-2,6-7H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTLADKLWFAXSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=C(O3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Benzylsulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2404507.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2404512.png)

![3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2404518.png)

![2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2404519.png)

![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404524.png)

![N-(2,4-dichlorophenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404529.png)